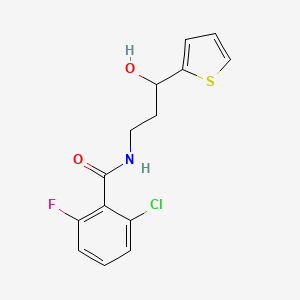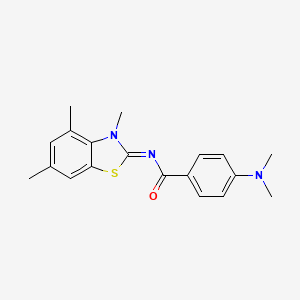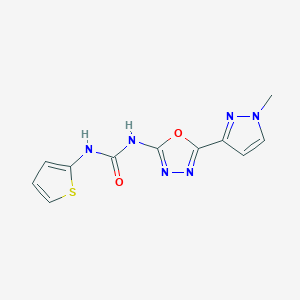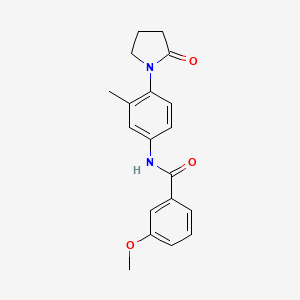![molecular formula C20H23N5O B2748637 6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380043-73-0](/img/structure/B2748637.png)
6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule. It contains a tetrahydrocinnoline group, a piperidine group, and a pyridine group. Tetrahydrocinnoline is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. Piperidine is a six-membered ring with one nitrogen atom, and pyridine is a six-membered ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrocinnoline, piperidine, and pyridine groups would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the tetrahydrocinnoline, piperidine, and pyridine rings, as well as the carbonitrile group . These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially make the compound basic, and the carbonitrile group could contribute to its polarity .科学的研究の応用
Synthesis Techniques
The research into compounds related to "6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile" involves diverse synthesis techniques. For instance, a study highlighted the synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines through reactions involving 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, showcasing a method to obtain fused pyridine systems with potential chemical applications (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).
Characterization and Molecular Docking Studies
The characterization of pyridine derivatives and their interactions with biological targets has been explored, providing insights into their structural and functional properties. A study on pyridine derivatives including "4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile" and others, detailed their synthesis, structural characterization through spectroscopic methods, and molecular docking studies indicating their potential as inhibitors for specific enzymes, suggesting a pathway for developing therapeutic agents (Venkateshan, M., Priya, R. V., Muthu, M., Suresh, J., & Kumar, R., 2019).
Potential Antimicrobial and Anticancer Applications
Several studies have examined the antimicrobial and anticancer properties of compounds structurally similar to the specified chemical. For example, derivatives of pyrimidine carbonitrile showed significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Bhat, R., & Begum, N., 2021). Another study highlighted the anti-cancerous properties of synthesized substituted chromene compounds, including analgesic and anticonvulsant activities, opening avenues for pharmacological applications in cancer treatment (Abdelwahab, A., & Fekry, S. A. H., 2022).
Green Chemistry and Synthesis
Research into environmentally friendly synthesis methods for related compounds has also been conducted. An efficient, green media-based synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H-pyrano[3, 2-c]pyridine-3-carbonitriles was developed, showcasing the application of green chemistry principles in the synthesis of complex organic compounds (Balalaie, S., Mehrazar, M., & Haghighatnia, Y., 2013).
将来の方向性
特性
IUPAC Name |
6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-13-17-5-3-7-19(22-17)25-10-8-15(9-11-25)14-26-20-12-16-4-1-2-6-18(16)23-24-20/h3,5,7,12,15H,1-2,4,6,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNRWTUHXKUSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole](/img/structure/B2748554.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)




![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

